

Smtin-T140: A Potent Synthetic TRAP1 Inhibitor for Cancer Research

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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smtin-T140 has emerged as a significant subject of interest in oncological research. Contrary to initial classifications, **Smtin-T140** is a synthetically derived potent inhibitor of the Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone protein.[1] [2][3][4][5] TRAP1, a paralog of the heat shock protein 90 (Hsp90) family, is frequently overexpressed in various cancer cells and plays a crucial role in tumorigenesis by modulating cellular metabolism and cell death pathways.[1][2][4][5][6] This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of **Smtin-T140**, tailored for researchers and professionals in drug development.

Smtin-T140, identified as compound 6a in key literature, is chemically described as (6-(2-amino-9-(4-bromo-2-fluorobenzyl)-6-chloro-8-oxo-8,9-dihydro-7H-purin-7-yl)hexyl)triphenylphosphonium.[1][2] Its design incorporates a triphenylphosphonium moiety, a well-established strategy to target therapeutic agents to the mitochondria.[1][7]

Quantitative Data Summary

The anti-proliferative activity of **Smtin-T140** has been evaluated across a panel of cancer cell lines, demonstrating broad efficacy. The half-maximal inhibitory concentration (IC50) values are



summarized below.

Cell Line	Cancer Type	IC50 (μM)
PC3	Prostate Cancer	0.30 - 3.24 (range across 7 cell lines)
22RV1	Prostate Cancer	8.50
HeLa	Cervical Cancer	23.7
SK-OV-3	Ovarian Cancer	>64
TRAP1 Inhibition	Biochemical Assay	1.646

Data compiled from multiple sources. The PC3 range represents data from a study evaluating seven different cancer cell lines.[1][2][8]

In preclinical in vivo studies, **Smtin-T140** has shown potent tumor growth suppression in a nude mouse model xenografted with PC3 prostate cancer cells, without observable toxicity.[1] [2]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and biological evaluation of **Smtin-T140**, based on standard laboratory practices and information inferred from published abstracts.

Synthesis of Smtin-T140

The synthesis of **Smtin-T140** involves the conjugation of a TRAP1-selective inhibitor with a triphenylphosphonium moiety. The core structure is a purine-8-one derivative. While the exact, step-by-step protocol is proprietary to the original research, a general synthetic strategy can be outlined:

 Synthesis of the Purine-8-one Core: This typically involves multi-step organic synthesis, starting from commercially available precursors to construct the substituted purine ring system.



- Alkylation: The purine-8-one core is alkylated with a suitable linker, such as a haloalkane, to introduce a reactive site for the subsequent conjugation.
- Conjugation with Triphenylphosphine: The alkylated intermediate is then reacted with triphenylphosphine to yield the final triphenylphosphonium salt, **Smtin-T140**.
- Purification: The final compound is purified using standard techniques such as column chromatography and crystallization to ensure high purity for biological assays.

TRAP1 Inhibition Assay

The inhibitory activity of **Smtin-T140** against TRAP1 can be determined using a competitive binding assay.

- Reagents: Recombinant human TRAP1 protein, a fluorescently labeled TRAP1 ligand (e.g., PU-H71-FITC), and the test compound (Smtin-T140).
- Procedure: a. TRAP1 protein is incubated with the fluorescently labeled ligand in a suitable buffer. b. Increasing concentrations of **Smtin-T140** are added to the mixture. c. The reaction is incubated to reach equilibrium. d. The fluorescence polarization is measured. A decrease in polarization indicates the displacement of the fluorescent ligand by **Smtin-T140**.
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTS/MTT Assay)

The anti-proliferative effect of **Smtin-T140** on cancer cells is commonly assessed using MTS or MTT assays.[8][9][10][11][12]

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[10]
- Compound Treatment: The cells are treated with a serial dilution of Smtin-T140 for a specified period (e.g., 72 hours).[8]



- Reagent Incubation: After the treatment period, MTS or MTT reagent is added to each well and incubated for 1-4 hours at 37°C.[9][12]
- Measurement: For MTT assays, a solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[9][12]
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against the drug concentration.

In Vivo Xenograft Model

The anti-tumor efficacy of **Smtin-T140** in a living organism is evaluated using a xenograft mouse model.[13][14]

- Cell Implantation: Human cancer cells (e.g., PC3) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
- Tumor Growth: The tumors are allowed to grow to a palpable size.
- Drug Administration: The mice are randomly assigned to treatment and control groups.
 Smtin-T140 is administered to the treatment group through a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle solution.
- Tumor Measurement: Tumor volume is measured periodically using calipers.
- Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
- Toxicity Assessment: The body weight of the mice is monitored throughout the study as a general indicator of toxicity.

Mechanism of Action and Signaling Pathway

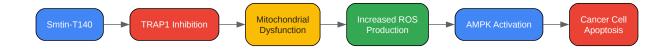
Smtin-T140 exerts its anti-cancer effects by inhibiting the chaperone function of TRAP1 in the mitochondria. This inhibition leads to a cascade of events culminating in cancer cell death. The



proposed signaling pathway is as follows:

- TRAP1 Inhibition: Smtin-T140 binds to TRAP1, inhibiting its ATPase and chaperone activities.
- Mitochondrial Dysfunction: The inhibition of TRAP1 disrupts mitochondrial homeostasis, leading to mitochondrial dysfunction.
- Increased ROS Production: A consequence of mitochondrial dysfunction is the increased production of reactive oxygen species (ROS).
- AMPK Activation: The cellular stress induced by ROS and mitochondrial dysfunction leads to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4]

The following diagram illustrates this signaling pathway.



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Caption: Signaling pathway of **Smtin-T140** in cancer cells.

Conclusion

Smtin-T140 is a potent and selective synthetic inhibitor of mitochondrial TRAP1 with promising anti-cancer activity. Its ability to induce mitochondrial dysfunction and subsequent cell death in cancer cells makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. Further investigation into its detailed mechanism of action and optimization of its pharmacological properties are warranted.

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